molecular formula C9H11N3O2 B074172 Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)- CAS No. 1205-59-0

Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)-

Cat. No. B074172
CAS RN: 1205-59-0
M. Wt: 193.2 g/mol
InChI Key: VBLAVCCSDMDOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)-, commonly known as DMAPN, is a synthetic compound that has been used extensively in scientific research. DMAPN is a nitroimidazole derivative that has been shown to possess a range of biochemical and physiological effects. It is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that plays a crucial role in the production of nitric oxide (NO) in the body. DMAPN has been used in a variety of research applications, including studies of the cardiovascular system, inflammation, and cancer.

Mechanism Of Action

DMAPN inhibits Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)- by binding to the enzyme's active site. This prevents the enzyme from converting L-arginine to NO and citrulline. The inhibition of Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)- by DMAPN results in a reduction in NO production, which can have a range of physiological effects.

Biochemical And Physiological Effects

DMAPN has been shown to have a range of biochemical and physiological effects. It has been shown to reduce blood pressure, improve endothelial function, and reduce the production of pro-inflammatory cytokines. In addition, DMAPN has been shown to inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using DMAPN in lab experiments is its potent inhibitory effect on Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)-. This allows researchers to study the role of NO in various physiological processes. However, one limitation of using DMAPN is its potential toxicity. DMAPN has been shown to have cytotoxic effects in some cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DMAPN. One area of interest is the development of more potent and selective Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)- inhibitors. This could lead to the development of new therapies for cardiovascular disease, inflammation, and cancer. Another area of interest is the study of the role of NO in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the use of DMAPN in combination with other drugs or therapies could lead to new treatment options for a range of diseases.

Synthesis Methods

DMAPN can be synthesized using a variety of methods, including the reaction of 4-nitroaniline with dimethylformamide dimethyl acetal in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product. Other methods of synthesis have also been reported, including the use of palladium-catalyzed reactions and the use of microwaves.

Scientific Research Applications

DMAPN has been used extensively in scientific research due to its ability to inhibit Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)-. This enzyme plays a crucial role in the production of NO, a signaling molecule that is involved in a wide range of physiological processes, including vascular tone, platelet aggregation, and immune function. DMAPN has been used in studies of the cardiovascular system, where it has been shown to reduce blood pressure and improve endothelial function. It has also been used in studies of inflammation, where it has been shown to reduce the production of pro-inflammatory cytokines. In addition, DMAPN has been studied in cancer research, where it has been shown to inhibit the growth of cancer cells.

properties

CAS RN

1205-59-0

Product Name

Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)-

Molecular Formula

C9H11N3O2

Molecular Weight

193.2 g/mol

IUPAC Name

N,N-dimethyl-N'-(4-nitrophenyl)methanimidamide

InChI

InChI=1S/C9H11N3O2/c1-11(2)7-10-8-3-5-9(6-4-8)12(13)14/h3-7H,1-2H3

InChI Key

VBLAVCCSDMDOCP-UHFFFAOYSA-N

SMILES

CN(C)C=NC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CN(C)C=NC1=CC=C(C=C1)[N+](=O)[O-]

Other CAS RN

1205-59-0

synonyms

N,N-Dimethyl-N'-(4-nitrophenyl)formamidine

Origin of Product

United States

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